

A Technical Guide to the Physical Properties of 2-tert-butylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-tert-Butylaniline

Cat. No.: B1265841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **2-tert-butylaniline**. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the cited data.

Core Physical and Chemical Properties

2-tert-Butylaniline is a sterically hindered aniline derivative.^{[1][2]} It presents as a clear, pale yellow to red-brown liquid at room temperature.^{[1][2]} Its chemical structure consists of a tert-butyl group attached to the ortho position of an aniline ring.

Quantitative Physical Data

The key physical properties of **2-tert-butylaniline** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₀ H ₁₅ N
Molecular Weight	149.23 g/mol [3] [4] [5]
Melting Point	-60 °C (lit.) [1] [2] [3] [5] [6] [7] [8]
Boiling Point	123-124 °C at 17 mmHg (lit.) [1] [2] [3] [5] [6]
Density	0.957 g/mL at 25 °C (lit.) [1] [2] [3] [5] [6] [7]
Refractive Index (n _{20/D})	1.545 (lit.) [1] [2] [3] [6] [9]
Flash Point	102 °C (215.6 °F) - closed cup [5] [10]
pKa	3.78 ± 0.10 (Predicted) [9]

Solubility Profile

2-tert-Butylaniline is sparingly soluble in water but shows good solubility in certain organic solvents.[\[11\]](#)

Solvent	Solubility
Chloroform	Slightly Soluble [9]
Methanol	Slightly Soluble [9]

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of liquid organic compounds like **2-tert-butylaniline**.

Melting Point Determination

The reported melting point of -60 °C is typically determined using a cryostat.

Methodology:

- A small sample of **2-tert-butylaniline** is placed in a capillary tube.

- The capillary tube is inserted into a calibrated low-temperature thermometer or a digital probe within a cryostat.
- The cryostat is cooled at a controlled rate.
- The temperature at which the liquid sample solidifies is recorded as the freezing point, which is equivalent to the melting point.

Boiling Point Determination

The boiling point is determined at a reduced pressure (17 mmHg) due to the high atmospheric boiling point of the compound.

Methodology:

- A small quantity of **2-tert-butylaniline** is placed in a distillation flask.
- The flask is connected to a vacuum source and a manometer to maintain a constant pressure of 17 mmHg.
- The flask is heated gradually.
- The temperature at which the liquid boils and its vapor phase is in equilibrium with the liquid phase is recorded as the boiling point at that specific pressure.

Density Measurement

The density of liquid **2-tert-butylaniline** is determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

- The mass of a clean, dry pycnometer is accurately measured.
- The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.
- The pycnometer is then emptied, dried, and filled with **2-tert-butylaniline** at 25 °C.

- The mass of the pycnometer with the sample is measured.
- The density is calculated by dividing the mass of the **2-tert-butylaniline** by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Methodology:

- A few drops of **2-tert-butylaniline** are placed on the prism of the refractometer.
- The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- The refractive index is read directly from the instrument's scale at a constant temperature of 20 °C.

Solubility Determination

A qualitative assessment of solubility is performed by observing the miscibility of the compound in various solvents.

Methodology:

- A small, measured amount of **2-tert-butylaniline** is added to a test tube.
- A measured volume of the solvent (e.g., chloroform, methanol) is added to the test tube.
- The mixture is agitated vigorously.
- The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases (insoluble/sparingly soluble).

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

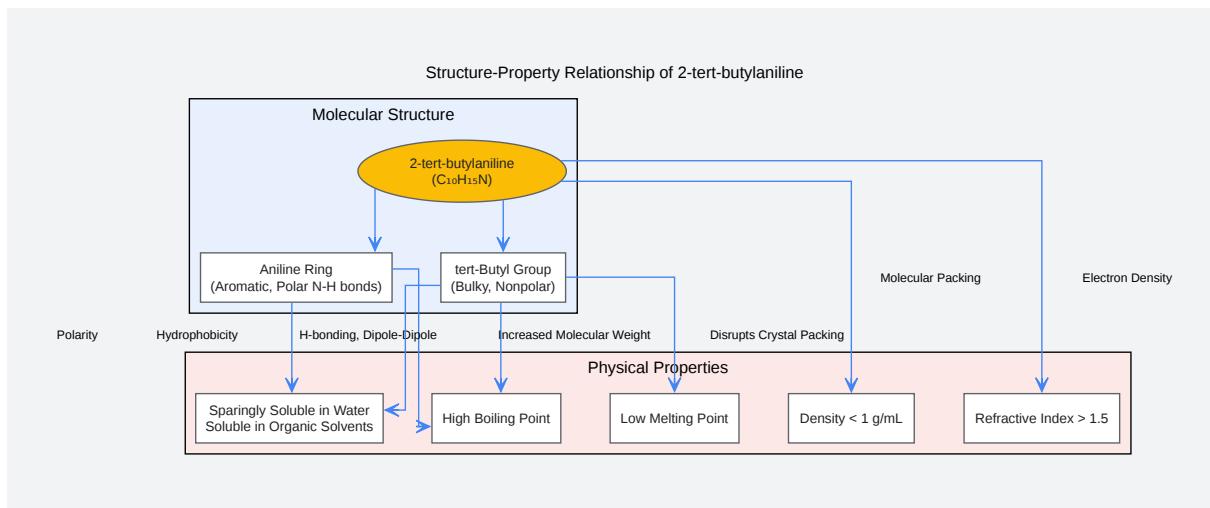
¹H NMR spectra are crucial for confirming the structure of **2-tert-butylaniline**.

Typical Protocol:

- Sample Preparation: A small amount of **2-tert-butylaniline** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.


Typical Protocol:

- Sample Preparation: For a liquid sample like **2-tert-butylaniline**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds in the molecule.

Structure-Property Relationship

The physical properties of **2-tert-butylaniline** are directly influenced by its molecular structure.

The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Interplay of molecular structure and physical properties.

This guide provides a foundational understanding of the physical properties of **2-tert-butylaniline**, essential for its application in research and development. For further safety and handling information, please refer to the Safety Data Sheet (SDS).[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. vernier.com [vernier.com]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-tert-butylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265841#physical-properties-of-2-tert-butylaniline\]](https://www.benchchem.com/product/b1265841#physical-properties-of-2-tert-butylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com